molecular formula C41H66O13 B568928 Ziyuglycoside I

Ziyuglycoside I

Katalognummer: B568928
Molekulargewicht: 767.0 g/mol
InChI-Schlüssel: WCHBFWOEFOZHMK-MLHVESHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Ziyu-Glykosid I kann mit einer Dünnfilm-Hydratationstechnik synthetisiert werden. Dieses Verfahren beinhaltet das Auflösen von Phosphatidylcholin, Cholesterin, Ziyu-Glykosid I und Vitamin E in einem gemischten Lösungsmittel aus Chloroform-Methanol (2:1, v/v) durch Ultraschall . Die resultierende Lösung wird dann einer Dünnfilmdispersion unterzogen, um Liposomen zu bilden, die Ziyu-Glykosid I enthalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Ziyu-Glykosid I beinhaltet typischerweise die Extraktion aus den Wurzeln von Sanguisorba officinalis. Die Wurzeln werden mit Hilfe von Kieselgel-Säulenchromatographie und präparativer Hochleistungsflüssigchromatographie (HPLC) verarbeitet, um die Verbindung zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ziyu-Glykosid I durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivitäten .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit Ziyu-Glykosid I verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Ziyu-Glykosid I gebildet werden, sind Derivate mit verbesserten entzündungshemmenden und antioxidativen Eigenschaften. Diese Derivate werden oft in weiterer wissenschaftlicher Forschung und pharmazeutischen Anwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ziyu-Glykosid I hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Ziyu-Glykosid I entfaltet seine Wirkungen durch verschiedene molekulare Ziele und Signalwege. Es reguliert die Expression des runt-verwandten Transkriptionsfaktors 2 (RUNX2) durch Aktivierung der extrazellulären signalregulierten Kinase 1/2 (ERK1/2) nach oben und fördert so die Osteoblastendifferenzierung und die Knochenmineralisierung . Darüber hinaus löst es eine Zellzyklusarretierung und Apoptose aus, die durch den p53-Signalweg vermittelt wird, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .

Analyse Chemischer Reaktionen

Types of Reactions

Ziyu-glycoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions

Common reagents used in the reactions involving Ziyu-glycoside I include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of Ziyu-glycoside I include derivatives with enhanced anti-inflammatory and anti-oxidant properties. These derivatives are often used in further scientific research and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Ziyu-Glykosid I ist unter den Triterpenglykosiden einzigartig aufgrund seiner starken hämostatischen Aktivität. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Ziyuglycoside I (ZgI), a bioactive compound extracted from Sanguisorba officinalis, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of ZgI, supported by relevant research findings and data tables.

Pharmacokinetics

Recent studies have established the pharmacokinetic profile of ZgI in animal models. A notable study utilized a UPLC-MS/MS method to analyze the pharmacokinetics of ZgI in rats, revealing the following key parameters:

Administration RouteHalf-Life (t1/2)Area Under Curve (AUC)Clearance (CL)Bioavailability
Intragastric5.1 ± 2.5 h109.0 ± 11.8 ng/mL·h46.3 ± 5.2 L/h/kg2.6%
Intravenous1.8 ± 0.7 h838.3 ± 250 ng/mL·h10.3 ± 0.3 L/h/kg4.6%

These findings indicate that ZgI exhibits relatively low bioavailability, which may limit its therapeutic efficacy when administered orally .

Antitumor Activity

ZgI has demonstrated promising anticancer properties, particularly against breast cancer cells. In vitro studies have shown that ZgI inhibits the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of various signaling pathways, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study: Breast Cancer

In a controlled study, ZgI was administered to MDA-MB-231 cells, resulting in a significant reduction in cell viability compared to untreated controls. The study highlighted the potential of ZgI as a therapeutic agent in breast cancer treatment.

Anti-Wrinkle and Skin Health Benefits

ZgI has also been investigated for its dermatological applications, particularly in anti-aging formulations. A clinical trial assessed the effects of a cosmetic formulation containing ZgI on skin elasticity and wrinkle reduction.

Key Findings:

  • Collagen Synthesis : ZgI increased type I collagen expression by up to 71.3% at a concentration of 50 μM.
  • Free Radical Scavenging : It exhibited significant antioxidant activity, which is crucial for protecting skin cells from oxidative stress.
  • Clinical Evaluation : Participants using the formulation reported noticeable improvements in skin texture and reduced appearance of wrinkles compared to placebo .

The biological activities of ZgI can be attributed to several mechanisms:

  • Antioxidant Activity : ZgI scavenges free radicals, thereby reducing oxidative damage to cells.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to its anti-aging properties.
  • Modulation of Cell Signaling : ZgI influences various cellular pathways involved in proliferation and apoptosis, particularly in cancer cells .

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBFWOEFOZHMK-MLHVESHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Ziyuglycoside I exert its anti-tumor effects?

A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:

  • Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].
  • Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].
  • Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].

Q2: What is the role of this compound in hematopoiesis?

A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:

  • Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].
  • Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].
  • Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].

Q3: How does this compound contribute to the treatment of rheumatoid arthritis?

A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:

  • Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].
  • Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].
  • Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].

Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?

A5: Several analytical techniques are used to characterize and quantify this compound:

  • High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.
  • Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].
  • Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].

Q6: What are the key considerations for analytical method validation for this compound?

A6: Validation of analytical methods for this compound involves assessing parameters such as:

  • Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].
  • Accuracy: Determining the closeness of the measured values to the true value [, , ].
  • Precision: Assessing the degree of agreement among repeated measurements [, , ].
  • Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].
  • Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].

Q7: What is the bioavailability of this compound?

A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].

Q8: What strategies have been explored to enhance the bioavailability of this compound?

A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:

  • Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].
  • TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].
  • Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.